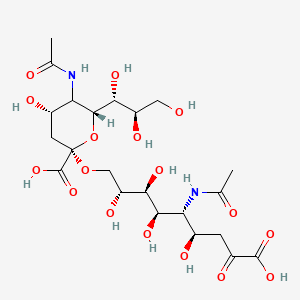

N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid

CAS No.:

Cat. No.: VC18016586

Molecular Formula: C22H36N2O17

Molecular Weight: 600.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H36N2O17 |

|---|---|

| Molecular Weight | 600.5 g/mol |

| IUPAC Name | (2R,4S,6R)-5-acetamido-2-[(2R,3S,4R,5R,6R)-5-acetamido-8-carboxy-2,3,4,6-tetrahydroxy-8-oxooctoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C22H36N2O17/c1-7(26)23-14(9(28)3-10(29)20(36)37)18(35)16(33)13(32)6-40-22(21(38)39)4-11(30)15(24-8(2)27)19(41-22)17(34)12(31)5-25/h9,11-19,25,28,30-35H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,36,37)(H,38,39)/t9-,11+,12-,13-,14-,15?,16-,17-,18-,19-,22-/m1/s1 |

| Standard InChI Key | HGLFPKCGANLOFN-RLQJFXPZSA-N |

| Isomeric SMILES | CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@H]([C@@H]([C@@H]([C@@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |

| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) is systematically named 5-acetamido-9-O-acetyl-3,5-dideoxy-D-glycero-β-D-galacto-non-2-ulopyranosonic acid (IUPAC) . Its molecular formula is C₁₃H₂₁NO₁₀, with a molecular weight of 351.31 g/mol . The compound belongs to the sialic acid family, distinguished by a carboxylic acid group at position 1 and acetyl modifications at positions 5 (N-acetyl) and 9 (O-acetyl).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO₁₀ |

| Molecular Weight | 351.31 g/mol |

| IUPAC Name | 5-acetamido-9-O-acetyl-3,5-dideoxy-D-glycero-β-D-galacto-non-2-ulopyranosonic acid |

| PubChem CID | 123962 |

| Major Functional Groups | Carboxylic acid, acetamido, O-acetyl |

Stereochemical Configuration

The β-anomeric configuration at position 2 ensures Neu5,9Ac₂ adopts a pyranose ring structure. X-ray crystallography and NMR studies confirm the D-glycero-β-D-galacto configuration, critical for its interactions with lectins and viral proteins . The 9-O-acetyl group introduces steric hindrance, influencing substrate specificity for enzymes like sialidases .

Synthesis and Standardization

Single-Step Acetylation of Neu5Ac

Neu5,9Ac₂ is synthesized via regioselective acetylation of Neu5Ac using acetic anhydride in pyridine, achieving 68% yield . This method avoids side reactions at hydroxyl groups (4, 7, 8) due to steric protection by the glycerol side chain.

Multi-Step Synthesis of Analogues

Neu4,5Ac₂, a structural isomer, requires four steps:

Table 2: Synthetic Yields of Acetylated Sialic Acids

| Compound | Steps | Yield (%) | Key Reagents |

|---|---|---|---|

| Neu5,9Ac₂ | 1 | 68 | Acetic anhydride, pyridine |

| Neu4,5Ac₂ | 4 | 39 | TBDMS-Cl, Ac₂O, TBAF |

Biological Roles and Pathological Significance

Tissue-Specific Distribution

GC-MS analyses of murine tissues reveal Neu5,9Ac₂’s prevalence in:

-

Neonatal brain glycolipids: 27.4% at postnatal day 7 (P7), declining with maturation .

-

Hepatic glycoconjugates: Co-occurring with lactylated derivatives (e.g., Neu5Gc9Lt) .

Viral Pathogenesis

-

Influenza A Virus: Sialidase activity increases 3-fold upon O-acetyl removal by influenza C esterase, facilitating viral release .

-

Murine Coronavirus: Neu5,9Ac₂ serves as a receptor determinant for hemagglutinin-esterases, enabling neurotropic infections .

Analytical Methodologies

Quantitative NMR (qNMR)

1H-NMR (500 MHz, D₂O) signals:

-

δ 2.05 ppm: N-acetyl methyl protons.

GC-MS Profiling

-

Derivatization: Permethylation with methyl iodide enhances volatility.

-

Fragmentation: Characteristic ions at m/z 375 (C11-C9 cleavage) and m/z 156 (glycerol side chain) .

Table 3: GC-MS Retention Indices of Sialic Acids

| Compound | Retention Index (DB-5ms) | Key Ions (m/z) |

|---|---|---|

| Neu5Ac | 1,890 | 156, 375 |

| Neu5,9Ac₂ | 2,115 | 156, 417 |

| Neu4,5Ac₂ | 2,230 | 156, 429 |

Applications in Disease Diagnostics

Plasma Biomarker Assays

Liquid chromatography-tandem MS (LC-MS/MS) achieves a limit of detection (LOD) of 0.1 pmol/μL for Neu5,9Ac₂ in serum, enabling early cancer detection .

Viral Receptor Studies

Surface plasmon resonance (SPR) assays demonstrate nanomolar affinity (KD = 12.3 nM) between Neu5,9Ac₂ and murine coronavirus hemagglutinin-esterase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume